molecular formula C14H14Br2O6 B3308386 (2E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid CAS No. 938010-96-9

(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid

Cat. No.: B3308386
CAS No.: 938010-96-9
M. Wt: 438.06 g/mol
InChI Key: LNEIQSDFZOWQDN-SNAWJCMRSA-N
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Description

This compound is a brominated phenylprop-2-enoic acid derivative with a complex substitution pattern. Its structure features:

  • A phenyl ring substituted at positions 2 and 3 with bromine atoms.
  • An ethoxy group (-OCH₂CH₃) at position 5.
  • A 2-methoxy-2-oxoethoxy group (-OCH₂COOCH₃) at position 4.
  • An (E)-configured acrylic acid side chain (prop-2-enoic acid).

The bromine substituents confer strong electron-withdrawing effects, while the ethoxy and methoxy-ethoxy groups influence solubility and steric interactions.

Properties

IUPAC Name

(E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br2O6/c1-3-21-9-6-8(4-5-10(17)18)12(15)13(16)14(9)22-7-11(19)20-2/h4-6H,3,7H2,1-2H3,(H,17,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEIQSDFZOWQDN-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The compound's molecular formula is C14H14Br2O6C_{14}H_{14}Br_2O_6, with a molecular weight of approximately 438.06 g/mol. It features a complex structure that includes brominated phenyl groups and methoxy functionalities, which are often associated with enhanced biological activity.

Biological Activity Overview

Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-116 (Colorectal)5.0
MCF-7 (Breast)7.5
A549 (Lung)6.0

The compound demonstrated an IC50 value of 5.0 µM against HCT-116 colorectal cancer cells, indicating potent cytotoxic activity. Comparatively, it exhibited IC50 values of 6.0 µM and 7.5 µM against A549 lung cancer cells and MCF-7 breast cancer cells, respectively.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to:

  • Cell Cycle Arrest : Flow cytometry analyses indicated that treated cells exhibited significant accumulation in the G0/G1 phase, suggesting inhibition of cell cycle progression.
  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death. This was confirmed through Annexin V/PI staining assays where an increased percentage of apoptotic cells was observed post-treatment.

Table 2: Apoptosis Induction

Treatment% ApoptosisReference
Control5%
Compound Treatment45%

Selectivity and Safety Profile

In addition to its efficacy against cancer cells, it is crucial to evaluate the selectivity of this compound towards normal cells. Preliminary studies suggest that it exhibits a selectivity index greater than 4 when comparing its effects on normal fibroblast cells versus cancerous cells.

Table 3: Selectivity Index

Cell TypeIC50 (µM) Normal CellsSelectivity Index
Normal Fibroblast20>4

This indicates a favorable safety profile, as the compound selectively targets cancerous cells while sparing normal tissues.

Comparison with Similar Compounds

Structural Analog Overview

The compound belongs to a broader class of phenylprop-2-enoic acids with varying substituents. Key analogs (from evidence) include:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2,3-Br; 5-OCH₂CH₃; 4-OCH₂COOCH₃ C₁₄H₁₅Br₂O₆* ~470.0 (estimated) High bromine content, complex ether chain
(E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid 3-Cl; 5-OCH₂CH₃; 4-OCH₃ C₁₂H₁₃ClO₄ 256.68 Chloro substitution, simpler ethers
5-Hydroxyferulic acid (3,4-dihydroxy-5-methoxycinnamic acid) 3-OH; 4-OH; 5-OCH₃ C₁₀H₁₀O₅ 210.18 Polar hydroxyl groups, natural metabolite
(2E)-3-[3-(Sulfooxy)phenyl]prop-2-enoic acid 3-OSO₃H C₉H₈O₅S ~228.2 (estimated) Sulfated metabolite, high polarity
(2E)-3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid 4-OCF₃ C₁₀H₇F₃O₃ 232.16 Lipophilic trifluoromethoxy group

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Br, Cl, CF₃):
    Bromine in the target compound increases molecular weight and polarizability compared to chlorine or trifluoromethoxy groups . Bromine’s larger atomic radius may enhance halogen bonding, influencing receptor interactions.
  • Ether Chains (OCH₂COOCH₃ vs.
  • Polar Groups (OH, SO₃H): Hydroxyl and sulfated analogs exhibit higher water solubility due to hydrogen bonding, whereas the target compound’s bromine and ethers favor lipid solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid

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